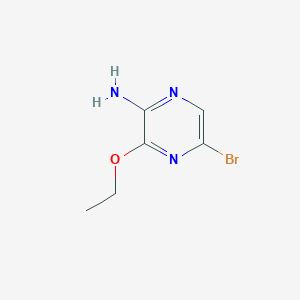

2-Amino-5-bromo-3-ethoxypyrazine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-ethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVPSYHZBDHGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506484 | |

| Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77112-66-4 | |

| Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2 Amino 5 Bromo 3 Ethoxypyrazine

Synthesis and Chemical Properties

The synthesis of 2-Amino-5-bromo-3-ethoxypyrazine typically involves the reaction of a di-substituted pyrazine (B50134) with an alkoxide. A common reported method is the reaction of 2-amino-3,5-dibromopyrazine (B131937) with sodium ethoxide in ethanol. chemicalbook.com This nucleophilic aromatic substitution reaction proceeds with the ethoxide selectively displacing one of the bromine atoms.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 77112-66-4 |

| Molecular Formula | C₆H₈BrN₃O |

| Molecular Weight | 218.05 g/mol |

| Appearance | Solid |

Note: This data is compiled from publicly available chemical information. avantorsciences.com

Reactivity and Functional Group Analysis

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo various reactions such as acylation and alkylation. The bromine atom is a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 5-position. The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. The pyrazine ring itself can undergo reactions such as N-oxidation. This multi-faceted reactivity makes the compound a valuable starting material for the synthesis of more complex molecules.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would show signals corresponding to the aromatic proton on the pyrazine ring, the ethyl group of the ethoxy substituent, and the protons of the amino group. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy would reveal the signals for the carbon atoms of the pyrazine ring and the ethoxy group. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the alkyl and aromatic groups, and C-O stretching of the ethoxy group. Mass spectrometry would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of the bromine atom.

Iii. Chemical Reactivity and Transformations of 2 Amino 5 Bromo 3 Ethoxypyrazine and Its Analogs

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient system, which generally makes electrophilic aromatic substitution challenging. researchgate.net The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.netyoutube.com However, the introduction of electron-donating groups, such as an amino group, can facilitate these reactions. youtube.com Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group like a halogen is present. rsc.orgchemguide.co.uk

Electrophilic Substitution:

Electrophilic substitution on the pyrazine ring is generally difficult due to its π-deficient character. researchgate.net However, the presence of activating groups can enable such reactions. For instance, the amino group in 2-amino-5-bromo-3-ethoxypyrazine is a strong activating group that can direct electrophiles to the ortho and para positions. Nitration and halogenation are common electrophilic substitution reactions. imist.mawikipedia.org

Table 1: Examples of Electrophilic Substitution Reactions on Pyrazine Derivatives

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Aminopyrazine (B29847) | HNO₃/H₂SO₄ | 2-Amino-5-nitropyrazine | Nitration |

Nucleophilic Substitution:

Halogenated pyrazines are particularly reactive towards nucleophiles. rsc.org The bromo substituent at the 5-position of this compound serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAAr) reactions. chemguide.co.ukchemguide.co.uk Various nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide ion. For example, the synthesis of this compound itself can involve the nucleophilic substitution of a dibromo-precursor with sodium ethoxide. chemicalbook.com

Reactivity Profiles of Functional Groups: Amino, Bromo, and Ethoxy Substituents

The functional groups attached to the pyrazine ring each exhibit distinct reactivity, enabling a wide range of chemical transformations.

The amino group on the pyrazine ring is a versatile functional handle. It can undergo a variety of reactions, including:

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide. imist.ma

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing other functional groups.

Electrophilic Amination: This process involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source to form a carbon-nitrogen bond. wikipedia.org

The bromo substituent is a key site for diversification of the pyrazine scaffold.

Halogen Exchange Reactions:

The bromo group can be exchanged for other halogens, such as fluoro or iodo, through reactions like the Finkelstein reaction. It can also be removed via reductive dehalogenation. Furthermore, halogen-metal exchange reactions, for instance with organolithium or Grignard reagents, can generate organometallic pyrazine species that can then react with various electrophiles. mdpi.com

Cross-Coupling Methodologies:

Bromopyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orguzh.chnih.govchemrxiv.org

Suzuki Coupling: This reaction pairs the bromopyrazine with a boronic acid or ester to form a biaryl compound. rsc.org Highly functionalized bromopyrazines have been shown to couple efficiently with a variety of aryl boronic acids, yielding the corresponding arylpyrazines in high yields. rsc.org

Sonogashira Coupling: This involves the coupling of the bromopyrazine with a terminal alkyne to introduce an alkynyl group onto the pyrazine ring. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromopyrazine with an amine.

Heck Coupling: This reaction involves the coupling of the bromopyrazine with an alkene.

Table 2: Examples of Cross-Coupling Reactions with Bromopyrazines

| Bromopyrazine Derivative | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 6-Arylpyrazine |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Diarylacetylene |

The ethoxy group is generally stable, but it can be cleaved under certain conditions to yield a hydroxypyrazine. This transformation is typically achieved using strong acids like hydroiodic acid (HI) or other ether cleavage reagents. mdma.chmasterorganicchemistry.comlibretexts.org The cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. libretexts.org For a primary ether like the ethoxy group, an SN2 mechanism is more likely. libretexts.org

Oxidation Reactions and N-Oxide Formation in Pyrazine Chemistry

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. electronicsandbooks.comnih.gov This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The oxidation is typically carried out using peroxy acids, such as peracetic acid or trifluoroperacetic acid. psu.edu The formation of N-oxides can be a useful strategy to modify the reactivity of the pyrazine core and to access new derivatives. acs.orgnih.gov For instance, the oxidation of 2-aminopyrazine derivatives can lead to a mixture of isomeric mono-N-oxides. electronicsandbooks.com

Advanced Modification Reactions

Beyond the fundamental reactions, substituted pyrazines can undergo more complex transformations. These can include:

Cyclocondensation Reactions: The amino group and an adjacent functional group can participate in cyclization reactions to form fused heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrazines.

Dehydrogenative Coupling: This method can be used to synthesize substituted pyrazines from amino alcohols, catalyzed by metal complexes. acs.org

Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, offering an efficient route to highly substituted pyrazines.

Nucleophilic Hydrogen Substitution (SNH)

Nucleophilic Substitution of Hydrogen (SNH) is a class of reactions where a nucleophile replaces a hydrogen atom directly on an aromatic ring. This transformation is particularly relevant for electron-deficient heterocyclic systems like pyrazine, which are activated towards such attacks. Unlike classical nucleophilic aromatic substitution (SNAr) that requires a good leaving group (like the bromine atom at C5), SNH allows for the functionalization of C-H bonds.

The general mechanism for an SNH reaction on a pyrazine derivative involves two key steps:

Addition: A nucleophile adds to an electron-deficient carbon atom of the pyrazine ring, forming a negatively charged intermediate known as a σH adduct. The negative charge in this intermediate is stabilized by the electronegative nitrogen atoms of the ring.

Oxidation: The σH adduct is transient and must be oxidized to remove the hydrogen atom and restore the aromaticity of the pyrazine ring. This step requires an external oxidizing agent.

For a molecule like this compound, the positions available for SNH are C6. The directing effects of the existing substituents play a crucial role. The amino (-NH₂) and ethoxy (-OC₂H₅) groups are electron-donating, which can deactivate the ring towards nucleophilic attack. However, the strong electron-withdrawing nature of the pyrazine nitrogens generally overcomes this, still allowing for reactions with potent nucleophiles. For instance, Vicarious Nucleophilic Substitution (VNS), a specific type of SNH, has been shown to occur on related heterocyclic systems like imidazo[2,3-b]pyrazine, where hydrogen is substituted by various carbanions. psu.edu

Applications of Click Chemistry for Pyrazine Functionalization

Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. nih.gov These characteristics make it an invaluable tool for conjugating molecules and functionalizing complex structures like heterocyclic compounds. The two most prominent click reactions applicable to pyrazine functionalization are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, often called Tetrazine Ligation.

To utilize these reactions, the pyrazine core must first be appended with a suitable functional group—either an azide (B81097) or an alkyne for CuAAC, or a dienophile for Tetrazine Ligation. For this compound, the bromine atom at the C5 position serves as a synthetic handle. It can be converted into an azide or a terminal alkyne through nucleophilic substitution or metal-catalyzed cross-coupling reactions, respectively. Once installed, these "click handles" open up a vast potential for derivatization.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. acs.orgmdpi.com This method is exceptionally versatile for attaching a wide array of molecules, including polymers, biomolecules, and fluorescent tags, to the pyrazine scaffold. acs.orgnih.gov

Tetrazine Ligation: This reaction is a form of bioorthogonal chemistry that involves an inverse-electron-demand Diels-Alder reaction between an electron-deficient tetrazine and a strained alkene or alkyne (the dienophile), such as trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This reaction is known for its exceptionally fast kinetics and its ability to proceed without a metal catalyst, making it ideal for applications in biological systems. nih.gov A key feature of this reaction is that the initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a dihydropyrazine (B8608421) moiety, which then isomerizes to a stable, functionalized pyrazine or pyridazine (B1198779) derivative. nih.gov

Below is an interactive table summarizing these click chemistry approaches.

| Reaction Type | Reactants on Pyrazine Core | Reaction Partner | Key Features | Resulting Linkage |

|---|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne or Azide | Azide or Terminal Alkyne | Requires Cu(I) catalyst; High yield and selectivity; Forms a stable aromatic linkage. nih.gov | 1,2,3-Triazole |

| Tetrazine Ligation (IEDDA) | Strained Alkene/Alkyne (e.g., TCO) | 1,2,4,5-Tetrazine | Extremely fast kinetics; No metal catalyst required; Bioorthogonal. nih.gov | Dihydropyrazine/Pyridazine |

Derivatization in Biological Contexts (e.g., Formation of N-Terminal Pyrazinones)

Derivatization of biomolecules, such as proteins and peptides, at specific sites is a powerful strategy in chemical biology. The N-terminus of a protein presents a unique target for modification because its α-amino group generally has a lower pKa (around 6-8) compared to the ε-amino group of lysine (B10760008) residues (pKa ~10). ccspublishing.org.cn This difference allows for selective reactions under controlled pH conditions. nih.gov

The formation of an N-terminal pyrazinone from a reagent like this compound is a specific and complex transformation. It would conceptually involve a reaction between the aminopyrazine and the N-terminal amino acid of a peptide or protein, leading to a cyclized, fused-ring system incorporating the pyrazine core. Such a reaction would likely require the amino group of the pyrazine to react with the N-terminal amine and the adjacent carbonyl group of the peptide backbone to form the pyrazinone ring structure.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Amino-5-bromo-3-ethoxypyrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be expected to reveal distinct signals for the different hydrogen atoms in the molecule. The single proton on the pyrazine (B50134) ring would likely appear as a singlet in the aromatic region. The ethoxy group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the electronegative oxygen atom. The protons of the amino (-NH2) group would typically present as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy provides insight into the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyrazine ring carbons would be influenced by the different substituents (amino, bromo, and ethoxy groups). The carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.)

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazine-H | ~ 7.5 - 8.5 | Singlet (s) |

| -O-CH₂-CH₃ | ~ 4.0 - 4.5 | Quartet (q) |

| -NH₂ | ~ 5.0 - 6.0 (broad) | Singlet (s) |

| -O-CH₂-CH₃ | ~ 1.3 - 1.6 | Triplet (t) |

Mass Spectrometry Techniques for Identification and Quantification (e.g., ESI-MS, UPLC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would be suitable for analyzing this compound, as it minimizes fragmentation and typically produces a prominent molecular ion peak. Given the presence of the basic amino group, the compound would be expected to readily form a protonated molecule, [M+H]⁺. The isotopic pattern of this ion would be characteristic, showing the presence of a bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique couples the high-resolution separation of UPLC with the detection capabilities of tandem mass spectrometry. It is highly effective for the identification and quantification of the compound in complex mixtures. In an MS/MS experiment, the molecular ion would be selected and fragmented to produce a characteristic fragmentation pattern, which can be used for structural confirmation and highly sensitive quantification.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

| ESI-MS | Prominent [M+H]⁺ ion with a characteristic isotopic pattern for bromine. | Molecular weight confirmation and elemental composition (presence of bromine). |

| UPLC-MS/MS | Specific retention time and characteristic fragmentation pattern. | Structural confirmation and highly sensitive quantification. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Adsorption Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the ethoxy group and the pyrazine ring, C=N and C=C stretching of the pyrazine ring, and C-O stretching of the ethoxy group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure and lattice vibrations in the solid state.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). SERS is a powerful tool for studying interfacial phenomena, such as the adsorption and orientation of molecules on surfaces. For this compound, SERS could be employed to study its interaction with metallic surfaces, providing insights into the adsorption mechanism, which is often through the nitrogen atoms of the pyrazine ring or the amino group.

Expected Vibrational Frequencies for this compound (Note: These are estimated ranges based on characteristic group frequencies.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N/C=C Stretch (Pyrazine Ring) | 1400 - 1600 |

| C-O Stretch (Ethoxy) | 1050 - 1250 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Optical Properties

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting optical properties.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* and n-π* transitions within the substituted pyrazine ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, substituted pyrazines can exhibit fluorescence. The presence of the amino and ethoxy groups (electron-donating) and the bromo group (electron-withdrawing) would influence the electronic structure and thus the fluorescence properties of the molecule. Studies on similar compounds have shown that factors like solvent polarity and pH can significantly affect the fluorescence quantum yield and emission wavelength. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination (General for pyrazine derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrazine derivatives, single-crystal X-ray diffraction studies can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. thegoodscentscompany.com Although a specific crystal structure for this compound is not publicly available, this technique would be the gold standard for its solid-state structural elucidation, provided a suitable single crystal can be grown. The analysis of crystal structures of related pyrazine compounds reveals that the pyrazine ring is typically planar, and the substituents can influence the crystal packing. thegoodscentscompany.com

V. Computational and Theoretical Investigations of 2 Amino 5 Bromo 3 Ethoxypyrazine

Quantum Chemical Calculations (Ab Initio and Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of pyrazine (B50134) derivatives. semanticscholar.orgiiste.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which various properties can be derived.

Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data. semanticscholar.org For aminopyrimidine systems, which are structurally related to 2-Amino-5-bromo-3-ethoxypyrazine, ab initio methods have been used to calculate the energy barriers for the rotation and inversion of the amino group. nih.gov Such calculations are crucial for understanding the molecule's conformational dynamics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that maps the electron density of a system to determine its energy and other properties. iiste.orgresearchgate.net For pyrazine and its derivatives, DFT, often with the B3LYP functional, is employed to optimize molecular geometries and predict electronic characteristics like total energy, ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgiiste.orgiiste.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can indicate higher chemical reactivity and improved electronic properties. researchgate.net

The introduction of substituents like the amino (-NH₂), bromo (-Br), and ethoxy (-OC₂H₅) groups on the pyrazine ring significantly influences its electronic properties. aps.org The electron-donating amino and ethoxy groups and the electron-withdrawing bromo group alter the electron density distribution across the pyrazine ring, which can be quantified by methods like Natural Bond Orbital (NBO) analysis. semanticscholar.org These changes in electron density directly impact the molecule's reactivity, dipole moment, and potential for intermolecular interactions. semanticscholar.orgnih.gov

Table 1: Calculated Electronic Properties for Pyrazine and Related Azabenzenes using DFT (B3LYP/6-31G(d,p))

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazine | -264.12 | -6.89 | -0.71 | 6.18 |

| Pyrimidine | -264.13 | -7.12 | -0.68 | 6.44 |

| Pyridazine (B1198779) | -264.11 | -7.21 | -0.49 | 6.72 |

Data sourced from theoretical studies on azabenzenes and adapted for illustrative purposes. iiste.orgresearchgate.net The values for this compound would require specific calculations but are expected to show a smaller energy gap due to substituent effects.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

While quantum methods are precise, they are computationally intensive. For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. rsc.org

Molecular Mechanics (MM) uses classical physics (force fields) to model the potential energy of a system. rsc.org It is effective for conformational analysis, identifying stable three-dimensional arrangements (conformers) of a molecule. cwu.edu For this compound, MM can predict the rotational barriers around the C-O bond of the ethoxy group and the C-N bond of the amino group, identifying the most stable spatial orientations of these substituents. nih.govcwu.edu

Molecular Dynamics (MD) simulations build upon MM by incorporating time, simulating the movement of atoms and molecules. rsc.org This provides a dynamic picture of the molecule's behavior, including its flexibility and vibrational motions. nih.govmdpi.com MD simulations can reveal how the molecule's conformation changes over time in different environments (e.g., in a solvent or interacting with a biological target), which is crucial for understanding its stability and how it might bind to a receptor. nih.govnih.gov For instance, MD simulations have been used to study the conformational flexibility of regions in enzymes that bind to diketopiperazines, a related class of compounds. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational techniques that aim to build statistical models correlating a molecule's chemical structure with its biological activity (QSAR) or physicochemical properties (QSPR). ijournalse.org These models are invaluable in drug discovery and materials science for predicting the activity of new compounds. semanticscholar.orgmdpi.com

In QSAR/QSPR modeling of pyrazine derivatives, various molecular descriptors are calculated to represent the molecule's structure numerically. ijournalse.org These descriptors fall into several categories:

Electronic Parameters: Such as HOMO/LUMO energies, dipole moment, and atomic charges. These describe the molecule's ability to participate in electrostatic or charge-transfer interactions. semanticscholar.org

Steric Parameters: Like molecular volume, surface area, and specific shape indices. These relate to how the molecule's size and shape affect its fit into a binding site. scienceopen.com

Hydrophobic Parameters: Such as the partition coefficient (logP), which describes the molecule's solubility and ability to cross biological membranes. scienceopen.com

Studies on various pyrazine derivatives have shown that their biological activities, such as anticancer or antimicrobial effects, can be successfully modeled using these parameters. semanticscholar.orgnih.gov For example, research on 8-amino-imidazo[1,5-a]pyrazine derivatives found that steric and hydrophobic interactions were significant contributors to their activity as Bruton's tyrosine kinase inhibitors. scienceopen.com Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the predictive models. semanticscholar.org

QSAR models are a key component of rational drug design, which can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies on a set of molecules with known activities to build a model, such as a pharmacophore or a 3D-QSAR model. nih.gov A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that show where steric bulk or certain electronic features are favorable or unfavorable for activity, guiding the design of more potent molecules. researchgate.netresearchgate.net

Structure-Based Design: When the 3D structure of the target is available (e.g., from X-ray crystallography), this approach uses molecular docking to predict how a ligand like this compound might bind. researchgate.net Docking simulations place the ligand into the target's active site in various orientations and score the fits based on intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net This allows for the rational design of modifications to the ligand to improve its binding affinity and selectivity.

Theoretical Studies on Pyrazine Adsorption and Intermolecular Interactions

The pyrazine ring and its substituents enable a variety of intermolecular interactions that are critical for its physical properties and biological activity. nih.govacs.org Theoretical studies are essential for characterizing these forces.

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the hydrogen on the amino group can act as a hydrogen bond donor. nih.govacs.org The bromine atom can participate in halogen bonding, a noncovalent interaction that is increasingly recognized as important in molecular recognition. Furthermore, the aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. acs.org

Computational studies have investigated the adsorption of pyrazine derivatives onto various surfaces and within host-guest systems like metal-organic frameworks (MOFs). nih.gov These studies reveal how interactions like hydrogen bonding and van der Waals forces dictate the orientation and binding of the molecules. nih.gov For this compound, understanding these interactions is key to predicting its behavior in condensed phases and its binding mode to biological targets. nih.gov

Thermo-kinetic Theoretical Studies Pertaining to Ethoxypyrazine Derivatives

Thermo-kinetic studies use computational methods to investigate the thermodynamics and kinetics of chemical reactions and physical processes. For ethoxypyrazine derivatives, this can include calculating the heats of formation, reaction energies, and activation barriers for processes such as conformational changes or chemical reactions. semanticscholar.org

For example, kinetic parameters for the intercalation of pyrazine into porous materials have been studied, showing that the rate-limiting step can depend on factors like temperature, which is indicative of the underlying energy barriers. nih.gov These theoretical calculations provide insight into the stability of different isomers and conformers and the feasibility of potential reaction pathways, complementing experimental findings.

Vi. Biological and Pharmacological Research on 2 Amino 5 Bromo 3 Ethoxypyrazine and Its Derivatives

Comprehensive Analysis of Pharmacological Activities Exhibited by Pyrazine (B50134) Derivatives

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component in many compounds with significant pharmacological activities. benthamdirect.comacs.org Its structural and electronic properties allow for diverse chemical modifications, leading to derivatives with a wide spectrum of biological effects. benthamdirect.comacs.org Researchers have explored these derivatives for their potential to treat a range of conditions, including inflammatory diseases, infectious diseases, and cancer. benthamdirect.comacs.orgnih.gov

Anti-inflammatory and Antioxidant Properties

Pyrazine derivatives have demonstrated notable potential as both anti-inflammatory and antioxidant agents. mdpi.comnih.gov Chronic inflammation is often accompanied by oxidative stress, and compounds that can address both pathological processes are of significant therapeutic interest. researchgate.net

The anti-inflammatory mechanisms of pyrazine-containing hybrids often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.net By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain, fever, and swelling. researchgate.net Furthermore, some pyrazine derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of immune and inflammatory responses. researchgate.net For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure exhibited a 56.32% inhibitory activity against nitric oxide (NO) overexpression in RAW264.7 macrophages, a key indicator of anti-inflammatory action. benthamdirect.com

In addition to their anti-inflammatory effects, pyrazine derivatives have been investigated for their antioxidant properties. benthamdirect.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, can lead to cellular damage. Pyrazine derivatives have been shown to act as free radical scavengers and inhibitors of lipid peroxidation. benthamdirect.comresearchgate.net A notable example is coelenteramine, a natural 2-amino-1,4-pyrazine derivative, which is recognized for its excellent antioxidative properties towards reactive oxygen and nitrogen species (ROS/RNS). researchgate.net Hybrid molecules combining the pyrazine scaffold with known antioxidants, such as resveratrol (B1683913), have also been developed, showing protective effects on cells damaged by oxidative stress. benthamdirect.comresearchgate.net

Table 1: Selected Pyrazine Derivatives with Anti-inflammatory and Antioxidant Activity

| Compound/Derivative Class | Pharmacological Activity | Key Findings |

|---|---|---|

| Paeonol-Pyrazine Hybrid | Anti-inflammatory | Showed 56.32% inhibition of nitric oxide (NO) overexpression in RAW264.7 macrophages at 20 μM. benthamdirect.com |

| Coelenteramine (2-amino-1,4-pyrazine derivative) | Antioxidant | Exhibits excellent antioxidative properties towards ROS/RNS. researchgate.net |

| Resveratrol-Ligustrazine Hybrids | Antioxidant | Demonstrated high protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by hydrogen peroxide, with EC50 values ranging from 0.0249 to 28.9 μM. researchgate.net |

| Pyrazine-containing Hybrids | Anti-inflammatory | Inhibit cyclooxygenase-2 (COX-2) and modulate the NF-κB pathway. researchgate.net |

Antimicrobial, Antiviral, and Antiparasitic Efficacy

The pyrazine scaffold is a constituent of various molecules that have been evaluated for their efficacy against a wide range of pathogens, including bacteria, viruses, and parasites. acs.orgnih.govresearchgate.net

Antimicrobial Activity: Several classes of pyrazine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. Triazolo[4,3-a]pyrazine derivatives, for example, have shown moderate to good antibacterial activities. benthamdirect.comresearchgate.netmdpi.com One particular compound from this series, designated 2e, exhibited significant activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to the antibiotic ampicillin. researchgate.netmdpi.com Pyrazine carboxamide derivatives have also been investigated, showing activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as fungal pathogens like Candida albicans and Aspergillus niger. mdpi.com Furthermore, novel pyrazine sulfonamides have demonstrated strong inhibition against Staphylococcus aureus. nih.gov

Antiviral Activity: The antiviral potential of pyrazine derivatives has been explored against several viruses. A 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine derivative was found to be active in vitro against measles virus, Newcastle disease virus, influenza viruses, herpes simplex, and vaccinia viruses. researchgate.net More recently, with the emergence of new viral threats, research has focused on novel targets. Pyrazine-based conjugates have been developed and screened for activity against SARS-CoV-2, with some compounds showing significant potency and favorable selectivity indexes compared to the reference drug Favipiravir. nih.gov Additionally, a series of imidazo[1,2-a]pyrazine derivatives displayed robust, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains, by targeting the viral nucleoprotein. nih.gov

Antiparasitic Efficacy: While less extensively documented than their antimicrobial and antiviral activities, pyrazine derivatives have also been recognized for their potential as antiparasitic agents. acs.orgnih.govresearchgate.net The core pyrazine structure is found in compounds that have been investigated for activity against various parasites. For instance, phenazines, which contain a pyrazine ring as part of their larger structure, have been evaluated for their antimalarial activity against Plasmodium falciparum. tandfonline.com

Table 2: Antimicrobial and Antiviral Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Organism/Virus | Activity Measurement | Result |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | MIC | 32 μg/mL researchgate.netmdpi.com |

| Escherichia coli | MIC | 16 μg/mL researchgate.netmdpi.com | |

| Pyrazine Carboxamide (Compound P1) | Mycobacterium tuberculosis | Primary Screen | Active at 6.25 µg/ml mdpi.com |

| Pyrazine-benzothiazole conjugate (Compound 12a) | SARS-CoV-2 | IC50 | 0.2064 mM nih.gov |

| Imidazo[1,2-a]pyrazine (Compound A4) | Influenza A and B viruses | Antiviral Potency | Potent inhibitor, including oseltamivir-resistant strains. nih.gov |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, Influenza, Herpes simplex viruses | In vitro antiviral activity | Active against a range of viruses. researchgate.net |

Anticancer and Antiproliferative Investigations

The investigation of pyrazine derivatives as potential anticancer agents represents a significant and highly active area of research. benthamdirect.comresearchgate.netnih.gov These compounds have been shown to exhibit antiproliferative activity against a wide variety of human cancer cell lines, operating through diverse mechanisms of action. researchgate.netnih.gov

Numerous studies have documented the cytotoxic effects of novel pyrazine derivatives. For example, certain indenoquinoxaline and pyrazine derivatives have demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with one compound showing IC50 values of 5.4 μM and 4.3 μM, respectively. zu.edu.eg Ligustrazine-chalketone-modified platinum (IV) complexes, which incorporate a pyrazine core, displayed significant inhibitory effects against a panel of cancer cell lines including A549, PANC-1 (pancreatic), and HCT116 (colon), with IC50 values ranging from 0.93 to 7.29 μM. mdpi.com Anthraquinone–pyrazine derivatives have also shown strong activity, particularly against leukemia cell lines, with one compound exhibiting a GI50 of 0.07 μM against the K562 leukemia cell line. mdpi.com

The mechanisms underlying the anticancer effects of pyrazine derivatives are multifaceted. A primary mode of action is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. researchgate.net Pyrazine-based compounds have been identified as inhibitors of various kinases, including BRAF, EGFR, and the JAK/STAT3 pathway. researchgate.netnih.gov For instance, molecular docking studies have suggested that some pyrazine derivatives exhibit a good binding affinity towards the EGFR receptor binding site. zu.edu.eg Other mechanisms include the induction of apoptosis (programmed cell death), disruption of DNA integrity, and the inhibition of other critical cellular proteins like the SHP2 phosphatase. mdpi.commdpi.comresearchgate.net

Table 3: Antiproliferative Activity of Selected Pyrazine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Indenoquinoxaline/Pyrazine Derivative (Compound 11) | MCF-7 (Breast) | IC50 | 5.4 μM zu.edu.eg |

| A549 (Lung) | IC50 | 4.3 μM zu.edu.eg | |

| Ligustrazine–chalketone-modified platinum (IV) complex (Compound 66) | A549, PANC-1, HCT116, etc. | IC50 | 0.93 to 7.29 μM mdpi.com |

| Anthraquinone–pyrazine derivative (Compound 117) | K562 (Leukemia) | GI50 | 0.07 μM mdpi.com |

| MCF-7 (Breast) | GI50 | 0.72 μM mdpi.com | |

| Piperlongumine-Ligustrazine Hybrid (Compounds 42-45) | U87MG, HCT116, A549, K562 | IC50 | 0.25 to 8.73 μM mdpi.com |

| Tetramethylpyrazine–rhubaric acid derivative (Compound 119) | BEL-7402 (Hepatocellular) | IC50 | 26.4 μM nih.gov |

Mechanistic Studies of Biological Action

The biological actions of pyrazine derivatives are diverse, stemming from their ability to interact with various biological targets. Mechanistic studies have focused on their roles in enzyme inhibition, modulation of cellular signaling pathways, and interactions with essential macromolecules.

Pyrazine-containing molecules have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis.

Protein Kinases: The pyrazine ring is a core scaffold in several clinically approved small molecule kinase inhibitors. nih.gov These molecules typically function as ATP-competitive inhibitors. nih.gov For example, Gilteritinib, a pyrazine-2-carboxamide derivative, is a dual inhibitor of FLT3 and AXL kinases, which are involved in cancer cell proliferation. nih.gov Another example, Darovasertib, also a pyrazine-2-carboxamide derivative, is a potent and highly specific inhibitor of Protein Kinase C (PKC). nih.gov The crystal structure of Darovasertib with PKCα reveals hydrogen bond interactions between the pyrazine moiety and the enzyme's active site, highlighting the scaffold's importance for binding and inhibition. nih.gov

HCV NS5B RNA-dependent RNA Polymerase: The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a major target for antiviral drug development. nih.govnih.gov Several classes of non-nucleoside inhibitors (NNIs) targeting this enzyme have been discovered, some of which feature heterocyclic scaffolds. unimi.it These inhibitors can bind to distinct allosteric sites on the enzyme, away from the active site, inducing conformational changes that prevent RNA synthesis. unimi.itosti.gov For instance, benzimidazole and benzothiadiazine derivatives have been shown to inhibit the initiation phase of RNA replication rather than the processive elongation. nih.govunimi.it Dihydroxypyrimidine carboxylic acids, another class of inhibitors, are believed to function as pyrophosphate mimics, chelating the essential divalent metal ions (Mg²⁺) in the enzyme's active site. unimi.itsemanticscholar.org

Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme involved in cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for certain neurological and psychiatric disorders. While not directly pyrazine-based, structure-activity relationship (SAR) studies of benzothiophene derivatives as PDE10A inhibitors have provided insights into the pharmacophore requirements for potent inhibition. nih.gov These studies led to the identification of compounds with high potency (IC50 in the nanomolar range) and significant selectivity over other phosphodiesterase subtypes. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial agents. nih.govrjeid.com Non-classical antifolates, such as those containing a 2,4-diamino pyrimidine motif, are known DHFR inhibitors. rjeid.comresearchgate.net Thieno[2,3-d]pyrimidine derivatives have been synthesized as potent dual inhibitors of both human DHFR and thymidylate synthase (TS). nih.gov For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was found to be a potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). nih.gov

Table 1: Enzyme Inhibition by Pyrazine Derivatives and Related Heterocycles

| Derivative Class | Target Enzyme | Inhibition Mechanism/Potency |

|---|---|---|

| Pyrazine-2-carboxamides (e.g., Gilteritinib) | FLT3/AXL Kinases | Dual inhibitor for relapsed/refractory Acute Myeloid Leukemia (AML). nih.gov |

| Pyrazine-2-carboxamides (e.g., Darovasertib) | Protein Kinase C (PKC) | Potent and specific inhibitor (IC50 = 1.9 nM for PKCα) for metastatic uveal melanoma. nih.gov |

| Benzimidazole/Benzothiadiazine Derivatives | HCV NS5B Polymerase | Allosteric inhibition of the initiation phase of RNA replication. nih.govunimi.it |

| Dihydroxypyrimidine Carboxylic Acids | HCV NS5B Polymerase | Pyrophosphate mimicry, chelation of active site metal ions. unimi.itsemanticscholar.org |

| Thieno[2,3-d]pyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | Potent dual inhibition; IC50 = 20 nM against human DHFR for one analog. nih.gov |

Derivatives of pyrazine and related nitrogen-containing heterocycles can profoundly influence cellular behavior by modulating critical signaling pathways.

Apoptosis Induction: Several studies have demonstrated the ability of heterocyclic compounds to induce programmed cell death, or apoptosis, in cancer cells. Phenoxazine derivatives, for example, have been shown to induce mixed types of cell death, including apoptosis and necrosis, in human neuroblastoma and lymphoblastoid cell lines. nih.govnih.gov The mechanism can be caspase-independent, suggesting the activation of alternative cell death pathways. nih.gov Similarly, novel 2-amino-5-benzylthiazole derivatives induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation, increasing pro-apoptotic proteins like Bim, and decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also identified compounds that induce apoptosis in breast cancer cells (MCF-7), leading to a significant reduction in cell viability. mdpi.com

Neural Function Enhancement and Neurovascular Protection: Certain pyrazine derivatives have been specifically designed to protect neural cells. For instance, cinnamic acid–pyrazine hybrids were synthesized to enhance bioactivity in neural function and neurovascular protection. nih.gov These compounds demonstrated protective effects in human microvascular endothelial cells (HBMEC-2) and human neuroblastoma cells (SH-SY5Y) against free radical damage, with some compounds showing strong activity with EC50 values in the low micromolar range (3.55–3.74 µM). nih.gov

Table 2: Modulation of Cellular Pathways by Pyrazine Derivatives

| Derivative Class | Cellular Pathway | Cell Line | Key Finding |

|---|---|---|---|

| Cinnamic acid–pyrazine hybrids | Neurovascular Protection | HBMEC-2 | Protection against free radical damage (EC50 = 3.55 µM for the most active compound). nih.gov |

| Cinnamic acid–pyrazine hybrids | Neural Function Enhancement | SH-SY5Y | Protection against free radical damage (EC50 values around 3.6-3.7 µM). nih.gov |

| Phenoxazine derivatives | Apoptosis Induction | NB-1 (Neuroblastoma) | Induced mixed apoptosis and necrosis via a caspase-independent mechanism. nih.gov |

| 2-Amino-5-benzylthiazole derivatives | Apoptosis Induction | Human Leukemia Cells | Induced DNA damage and modulated apoptotic proteins (Bim, Bcl-2). ukrbiochemjournal.org |

The therapeutic and biological effects of small molecules are often predicated on their ability to bind to large biological macromolecules.

DNA: The interaction of heterocyclic compounds with DNA can be a key mechanism for anticancer activity. Some planar aromatic systems are known to act as intercalating agents, inserting themselves between DNA base pairs. heraldopenaccess.us However, not all compounds that induce DNA damage do so through direct binding. Studies on certain 2-amino-5-benzylthiazole derivatives found that while they caused significant DNA fragmentation and single-strand breaks in leukemia cells, this occurred without direct DNA binding or intercalation, suggesting an indirect mechanism of action, possibly through the modulation of cellular nucleases. ukrbiochemjournal.org Specific studies detailing the direct interaction of 2-amino-5-bromo-3-ethoxypyrazine derivatives with DNA are limited in the reviewed literature.

Viral Nucleoproteins and Albumin: There is a lack of specific information in the provided search results regarding the direct interactions of this compound or its close derivatives with viral nucleoproteins or serum albumin.

Structure-Activity Relationship (SAR) Studies for Pyrazine Derivatives

SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Research on pyrazine derivatives has provided valuable insights into how chemical modifications influence biological activity.

The biological activity of pyrazine derivatives is highly dependent on the nature and placement of substituents on the pyrazine core.

In the development of Neuropeptide S Receptor (NPSR) antagonists based on an oxazolo[3,4-a]pyrazine scaffold, modifications to the side chain dramatically impacted potency. Replacing an acetamide group with a guanidine derivative led to a five-fold improvement in in vivo potency. nih.govacs.org Conversely, introducing a bulkier branched alkyl or a benzyl group was detrimental to activity. acs.org

For thieno-pyrimidine derivatives, 3D-QSAR studies revealed that bulky substituents in certain regions of the molecule could either increase or decrease inhibitory activity. mdpi.com For example, a bulkier methyl piperazine (B1678402) group was more active than a morpholine group at one position, whereas large substituents at another position were found to reduce biological activity. mdpi.com These findings highlight the importance of specific steric and electronic interactions with the target protein.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target.

Studies on pyrazine-based pseudopeptides have included conformational analyses to understand their structural properties, which are linked to their biological function. researchgate.net

In the development of benzothiophene-based PDE10A inhibitors, researchers noted a "methyl-induced conformational alteration." This finding indicates that even small substituent changes can significantly alter the molecule's preferred shape, thereby affecting its interaction with the enzyme's binding site. nih.gov For oxazolo[3,4-a]pyrazine derivatives, in-depth molecular modeling has been used to rationalize the observed SAR and to provide an updated model of how these ligands interact with their target receptor. nih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Pyrazine Derivatives

| Compound Class | Modification | Effect on Biological Activity |

|---|---|---|

| Oxazolo[3,4-a]pyrazine Derivatives | Introduction of a guanidine group | 5-fold improvement in in vivo antagonist potency. nih.govacs.org |

| Oxazolo[3,4-a]pyrazine Derivatives | Addition of a bulky branched alkyl group | Detrimental to activity. acs.org |

| Thieno-pyrimidine Derivatives | Introduction of bulky substituents on a piperazine ring | Can improve inhibitory activities. mdpi.com |

| Thieno-pyrimidine Derivatives | Addition of large substituents in other specific regions | Can reduce biological activity. mdpi.com |

Preclinical Investigations and Safety Profiles (General for pyrazine derivatives)

Preclinical investigations into pyrazine derivatives cover a broad spectrum of biological activities, reflecting the structural diversity of this class of heterocyclic compounds. nih.gov These studies are foundational in identifying potential therapeutic applications and understanding the general biological impact of these molecules. The research indicates that pyrazine-modified natural product derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. nih.gov Many of these derivatives have shown greater pharmacodynamic activity and reduced toxicity compared to their parent compounds. nih.gov The versatility of the pyrazine scaffold allows for its incorporation into various molecular frameworks, leading to new chemical entities with promising druglike properties. nih.gov

General safety assessments have been conducted on numerous pyrazine derivatives, particularly in the context of their use as flavoring agents in food and animal feed. europa.euresearchgate.net These assessments, while not focused on therapeutic applications, provide a baseline understanding of their biological compatibility. For instance, a panel evaluated 22 pyrazine derivatives for use as flavorings in animal feed and concluded that at the proposed levels, they would not pose a safety concern to consumers. europa.eunih.gov However, these studies also recognized that many pyrazine compounds can present hazards for skin and eye contact and are often classified as irritating to the respiratory system. researchgate.netnih.gov

In vitro and in vivo assays are crucial for determining the pharmacological potential of pyrazine derivatives. These assays measure the biological effects of the compounds on cells, tissues, and whole organisms, providing insights into their mechanisms of action and therapeutic promise.

In Vitro Assays

In vitro studies for pyrazine derivatives frequently involve assessing their cytotoxicity against various human cancer cell lines. nih.govmdpi.com The Sulforhodamine B (SRB), MTT, and Crystal Violet E (CVE) assays are common methods used to determine the inhibitory effects of these compounds on cell proliferation. mdpi.com For example, cinnamic acid–pyrazine derivatives have been tested for their ability to protect human microvascular endothelial cells (HBMEC-2) and human neuroblastoma cells (SH-SY5Y) from free radical damage. nih.gov Similarly, the antitumor activity of various pyrazine derivatives has been evaluated against a panel of cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) being a key metric. nih.gov

Fluorescence staining and flow cytometry are other important in vitro techniques used to study the effects of pyrazine compounds, such as their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com For instance, analysis showed that one chalcone–pyrazine derivative could induce apoptosis in BEL-7402 cells. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Type | Specific Compound/Complex | Cell Line | Assay | IC₅₀ Value (µM) |

| Cinnamic acid–pyrazine derivative | Compound 15 | HBMEC-2 | Not Specified | 3.55 |

| Cinnamic acid–pyrazine derivative | Compound 12 | SH-SY5Y | Not Specified | 3.68 |

| Cinnamic acid–pyrazine derivative | Compound 13 | SH-SY5Y | Not Specified | 3.74 |

| Cinnamic acid–pyrazine derivative | Compound 14 | SH-SY5Y | Not Specified | 3.62 |

| Chalcone–pyrazine derivative | Compound 48 | BEL-7402 | Not Specified | 10.74 |

| Chalcone–pyrazine derivative | Compound 48 | HUVEC-12 | Not Specified | > 40 |

| Flavono–pyrazine derivative | Complex 91 | MCF-7 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | HOS | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | A549 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | PC-3 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | A2780 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | Caco-2 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | THP-1 | Not Specified | 2.2 - 3.3 |

| Flavono–pyrazine derivative | Complex 91 | Healthy Human Hepatocytes | Not Specified | > 100 |

In Vivo Assays

Following promising in vitro results, pyrazine derivatives are often advanced to in vivo studies using animal models to evaluate their efficacy and behavior in a whole organism. These models are critical for understanding the compound's real-world potential. For instance, a series of pyrazolo-pyrido-diazepine dione derivatives were tested in curative murine models of bleomycin-induced pulmonary fibrosis. nih.gov In these studies, certain compounds proved to be highly potent, demonstrating superior efficiency over Pirfenidone, an established drug for idiopathic pulmonary fibrosis. nih.gov Such in vivo models allow researchers to assess not only the therapeutic effect of the compound on a specific disease state but also its pharmacokinetic parameters when administered orally. nih.gov

Vii. Applications of 2 Amino 5 Bromo 3 Ethoxypyrazine in Specialized Chemical and Material Science Fields

Utilization as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The primary and most documented application of 2-Amino-5-bromo-3-ethoxypyrazine is its role as a versatile synthetic intermediate. The specific arrangement of functional groups on the pyrazine (B50134) core allows for a range of chemical transformations, making it a valuable building block for more complex molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromine atom is a key site for cross-coupling reactions or nucleophilic substitution, serving as a leaving group.

Precursor for Folic Acid Derivatives

While the direct synthesis of folic acid derivatives using this compound as a starting material is not extensively detailed in readily available literature, its structural precursors are noted for their utility in creating related heterocyclic systems. For instance, 2-Amino-3,5-dibromopyrazine (B131937), from which the title compound can be synthesized, is recognized as a useful intermediate for pteridine (B1203161) synthesis. chemsrc.com Pteridines form the core bicyclic heterocycle of folic acid. This suggests a potential, though not explicitly documented, pathway where this compound could be explored in the synthesis of novel folic acid analogues, leveraging its specific functional groups for tailored molecular design.

Building Block for Novel Heterocyclic Compounds with Desired Bioactivity

The utility of this compound as a building block is rooted in its inherent reactivity and the established biological significance of the pyrazine family. Pyrazine derivatives are known to possess diverse pharmacological properties, including antimicrobial and anticancer effects. The compound serves as a scaffold for creating more complex, potentially bioactive molecules.

Researchers utilize it as a starting material in medicinal chemistry to construct pharmaceutical compounds. The amino group at the C2 position allows for nucleophilic reactions, while the bromine at C5 is a handle for introducing molecular diversity, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, leading to the generation of libraries of novel compounds for biological screening. The precursor, 2-Amino-3,5-dibromopyrazine, is described as a biochemical reagent for life science research, a role that logically extends to its more functionalized derivatives like this compound. chemsrc.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Reactions | Application in Synthesis |

| Amino (-NH₂) | C2 | Nucleophilic substitution, diazotization, acylation | Introduction of new substituents, ring formation |

| Bromo (-Br) | C5 | Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck) | Serves as a leaving group, site for C-C bond formation |

| Ethoxy (-OCH₂CH₃) | C3 | Influences electronic properties of the ring | Modulates reactivity and solubility |

Research in Flavor and Fragrance Chemistry (Focus on academic studies of properties)

Pyrazines as a chemical class are renowned for their potent and often desirable aroma profiles, typically associated with roasted, nutty, or earthy scents found in foods like coffee and cocoa. However, specific academic studies focusing on the sensory properties of this compound are not prominent in the reviewed literature. While related compounds are well-characterized, the specific contribution of the amino, bromo, and ethoxy substituents of this particular molecule to flavor and aroma remains an area for future investigation.

Quantitative Analysis of Pyrazines in Complex Matrices and Sensory Perceptions

The quantitative analysis of pyrazines in complex matrices such as food and beverages is a well-established field, crucial for understanding flavor profiles. However, specific methods developed for the detection and quantification of this compound have not been identified in the surveyed scientific literature. The analysis of related compounds, such as 2-ethoxy-3-ethylpyrazine, which has a reported raw potato odor, relies on techniques like gas chromatography-mass spectrometry (GC-MS), but similar detailed sensory data for this compound is lacking.

Development of Chemical Biology Tools (e.g., Small-Molecule Reporters, Probes)

The field of chemical biology often employs small, uniquely functionalized molecules to probe biological systems. Pyrazine derivatives, in general, are used in the design of probes and inhibitors to study molecular interactions and biological pathways. These molecules can be developed into fluorescent reporters or affinity-based probes to label specific proteins or enzymes.

However, the specific application of this compound in the development of such chemical biology tools has not been explicitly reported in the reviewed literature. Its structure, featuring a reactive bromine atom suitable for linking to reporter tags and a heterocyclic core for potential target interaction, suggests its theoretical potential as a scaffold for probe development. Nevertheless, concrete examples of its use as a small-molecule reporter or probe remain to be documented.

Potential in Agricultural Chemistry and Crop Protection (as precursors)

Following a comprehensive review of scientific literature and patent databases, no specific applications of This compound as a precursor in the field of agricultural chemistry and crop protection have been documented in publicly available sources.

The pyrazine ring is a known structural motif in a variety of biologically active molecules, including some commercial agrochemicals. The synthesis and application of various pyrazine derivatives are subjects of ongoing research in the development of new fungicides, herbicides, and insecticides. However, specific research findings or patents detailing the use of This compound as a starting material or intermediate for the synthesis of crop protection agents could not be identified.

While its structural features—an amine group, a bromine atom, and an ethoxy group on a pyrazine core—suggest its potential as a versatile building block in organic synthesis, its role in the creation of agrochemicals remains speculative and is not supported by current research data. Therefore, it is not possible to provide detailed research findings or data tables on its efficacy or the specific synthetic pathways to agrochemical products.

Viii. Future Directions and Challenges in Pyrazine Research

Development of Novel and Sustainable Synthetic Methodologies

The current known synthesis of 2-Amino-5-bromo-3-ethoxypyrazine involves the reaction of 2-Amino-3,5-dibromopyrazine (B131937) with sodium ethoxide. chemicalbook.com While effective at a lab scale, future research should focus on developing more sustainable and efficient synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing reaction temperatures, and minimizing waste generation are crucial for environmentally benign production. chemicalbook.com

Catalytic Methods: Exploring the use of transition-metal catalysts or organocatalysts could lead to more efficient and selective syntheses.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Table 1: Comparison of Synthetic Methodologies for Pyrazine (B50134) Derivatives

| Methodology | Advantages | Disadvantages | Relevance for this compound |

| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, generates waste. | Current primary method. |

| Green Synthesis | Environmentally friendly, potentially lower cost. chemicalbook.com | May require significant process optimization. | High potential for future development. |

| Catalytic Synthesis | High efficiency and selectivity. pharmaffiliates.com | Catalyst cost and removal can be challenging. | Could significantly improve yield and purity. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Higher initial equipment cost. | Ideal for large-scale, controlled production. |

Advanced Computational Design and Optimization for Targeted Biological Activities

Computational chemistry offers a powerful toolkit for predicting the properties and biological activities of molecules like this compound, thereby guiding experimental efforts. Given that it is a known analog of zolpidem, a sedative-hypnotic drug, computational studies could be particularly fruitful in exploring its potential as a modulator of the GABA-A receptor. cymitquimica.com

Prospective Computational Studies:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the benzodiazepine (B76468) binding site of the GABA-A receptor to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a library of this compound analogs with their predicted biological activity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target to assess the stability of the complex and understand the key interactions over time.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early in the drug discovery process.

Elucidation of Novel Biological Targets and Mechanisms of Action

While its structural similarity to zolpidem points towards the GABA-A receptor, it is crucial to experimentally screen this compound against a broader panel of biological targets. cymitquimica.com Pyrazine derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bldpharm.comsigmaaldrich.com

Future Research Focus:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets to identify novel activities.

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes to uncover its biological effects without a preconceived target.

Mechanism of Action (MoA) Studies: Once a biological activity is confirmed, detailed studies will be needed to elucidate the precise molecular mechanism by which this compound exerts its effect. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

Target Deconvolution: For activities discovered through phenotypic screening, identifying the specific molecular target(s) responsible for the observed effect.

Exploration of Undiscovered Application Areas and Synergistic Effects

The potential applications of this compound may extend beyond pharmaceuticals. The unique electronic properties conferred by the bromine and ethoxy substituents on the pyrazine ring could be of interest in materials science.

Potential Areas for Exploration:

Organic Electronics: Investigating its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in organic solar cells.

Agrochemicals: Screening for potential herbicidal, insecticidal, or fungicidal activities, as many nitrogen-containing heterocycles are used in agriculture.

Synergistic Effects: Exploring the possibility of combining this compound with other known drugs to enhance their efficacy or overcome resistance. For instance, some pyrazine derivatives have shown synergistic effects with anticancer drugs.

Table 2: Potential Research Areas for this compound

| Research Area | Rationale | Key Experiments |

| Neuropharmacology | Analog of zolpidem. cymitquimica.com | GABA-A receptor binding assays, in vivo behavioral studies. |

| Oncology | General activity of pyrazine derivatives. bldpharm.com | Cancer cell line viability assays, tumor xenograft models. |

| Infectious Diseases | General activity of pyrazine derivatives. sigmaaldrich.com | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. |

| Materials Science | Electronic properties of substituted pyrazines. | Synthesis of polymers, characterization of optical and electronic properties. |

Q & A

Q. What are the common synthetic routes for 2-Amino-5-bromo-3-ethoxypyrazine?

Methodology :

- Direct bromination : Start with 2-amino-3-ethoxypyrazine and use brominating agents (e.g., NBS or Br₂ in DMF) under controlled conditions to achieve regioselective bromination at the 5-position .

- Substitution reactions : Replace existing substituents (e.g., chlorine or methyl groups) on pyrazine precursors using bromine sources (e.g., HBr or CuBr₂) .

- Ethoxy group introduction : Utilize nucleophilic substitution (e.g., Williamson ether synthesis) to install the ethoxy group prior to bromination .

Q. How can spectroscopic methods characterize this compound?

Methodology :

- NMR : Use H NMR to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) and C NMR to identify the bromine-bearing carbon (δ 90–110 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₇BrN₃O, theoretical ~230.98 g/mol) and isotopic patterns for bromine .

- IR spectroscopy : Detect NH₂ stretching (3400–3300 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹) .

Q. What are the solubility properties and recommended purification techniques?

Methodology :

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with NH₂ and ethoxy groups. Limited solubility in water or hexane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity crystals .

Advanced Research Questions

Q. How to design cross-coupling reactions involving the bromine substituent?

Methodology :

- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives. Monitor regioselectivity via LC-MS .

- Buchwald-Hartwig amination : Replace bromine with amines (Pd₂(dba)₃, Xantphos) for functionalized pyrazines. Optimize ligand-to-metal ratios to suppress side reactions .

Q. How to resolve contradictory data in reported reaction mechanisms (e.g., unexpected by-products)?

Methodology :

- Control experiments : Compare reaction outcomes under varying conditions (e.g., temperature, catalyst loading). For example, trace oxygen may oxidize intermediates, leading to nitroxide by-products .

- Kinetic studies : Use in situ FTIR or HPLC to track intermediate formation. For bromination, confirm whether radical or ionic pathways dominate via radical scavengers (e.g., TEMPO) .

Q. What analytical methods assess purity and detect trace impurities?

Methodology :

Q. How can computational methods predict reactivity and regioselectivity?

Methodology :

- DFT calculations : Model electrophilic aromatic substitution (Hammett σ values) to predict bromination sites. Ethoxy groups act as electron-donating substituents, directing bromine to the 5-position .

- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for medicinal studies .

Q. How to optimize reaction conditions for regioselective functionalization?

Methodology :

- Solvent effects : Polar solvents (DMF) stabilize transition states in SNAr reactions. For example, ethoxy groups enhance nucleophilic substitution at adjacent positions .

- Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. Pd(OAc)₂ with SPhos ligand improves yields in Suzuki reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten